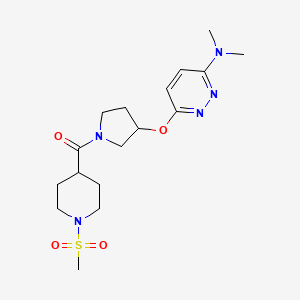
3-Chloro-2,4-difluoro-5-méthylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2,4-difluoro-5-methylpyridine is a chemical compound with the molecular formula C6H4ClF2N and a molecular weight of 163.55 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2,4-difluoro-5-methylpyridine consists of a pyridine ring with chlorine, fluorine, and methyl substituents . The InChI key for this compound is LDQCWZYLJKRUHM-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 3-Chloro-2,4-difluoro-5-methylpyridine are not detailed in the search results, similar compounds are known to participate in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
3-Chloro-2,4-difluoro-5-methylpyridine is a liquid at room temperature . It has a molecular weight of 163.55 .Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 3-Chloro-2,4-difluoro-5-methylpyridine may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that the compound plays a role in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Result of Action
It’s known that the compound plays a role in the formation of carbon–carbon bonds in the suzuki–miyaura cross-coupling reaction , which is a crucial process in the synthesis of various organic compounds .
Action Environment
It’s known that the success of the suzuki–miyaura cross-coupling reaction, in which the compound plays a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-Chloro-2,4-difluoro-5-methylpyridine is its high purity and yield, which makes it an ideal compound for use in lab experiments. Additionally, its diverse range of applications makes it a versatile compound for use in various fields. However, one of the major limitations of 3-Chloro-2,4-difluoro-5-methylpyridine is its high toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research and development of 3-Chloro-2,4-difluoro-5-methylpyridine. One of the major areas of research is the development of new drugs based on 3-Chloro-2,4-difluoro-5-methylpyridine. Additionally, there is also a need to explore the potential applications of 3-Chloro-2,4-difluoro-5-methylpyridine in the fields of material science and catalysis. Furthermore, there is also a need to investigate the mechanism of action of 3-Chloro-2,4-difluoro-5-methylpyridine in order to better understand its pharmacological activity. Overall, the future directions for the research and development of 3-Chloro-2,4-difluoro-5-methylpyridine are vast and diverse, and hold great potential for the advancement of various fields.
Méthodes De Synthèse
The synthesis of 3-Chloro-2,4-difluoro-5-methylpyridine can be achieved through several methods. One of the most common methods involves the reaction of 3-chloro-2,4-difluoropyridine with methylmagnesium bromide, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 3-chloro-2,4-difluoropyridine with trimethylsilyl cyanide, followed by hydrolysis with hydrochloric acid. Both of these methods have been reported to yield high purity and high yield of 3-Chloro-2,4-difluoro-5-methylpyridine.
Applications De Recherche Scientifique
Produits agrochimiques et herbicides
3-Chloro-2,4-difluoro-5-méthylpyridine: sert d'intermédiaire clé dans la synthèse d'herbicides et de produits agrochimiques. Par exemple:
- Fluazifop: Cet herbicide est largement utilisé pour lutter contre les mauvaises herbes graminées dans les cultures telles que le soja, les arachides et le coton. La synthèse du fluazifop implique l'incorporation de 2-chloro-5-(trifluorométhyl)pyridine, qui peut être obtenue à partir de notre composé .
Recherche pharmaceutique
Les caractéristiques structurelles du composé le rendent précieux pour la conception de nouveaux médicaments. Les chercheurs explorent son potentiel de la manière suivante:
- Agents antimicrobiens: En modifiant le cycle pyridine, les scientifiques peuvent créer des dérivés présentant des propriétés antibactériennes améliorées. Par exemple, l'acide 3-chloro-2,4-difluoro-5-hydroxybenzoïque (un composé apparenté) sert d'intermédiaire clé pour la préparation de médicaments antimicrobiens à base d'acide 3-quinoléine carboxylique .
Études de photostabilité
Certaines antibiotiques fluoroquinolones (FQ) sont photolabiles, ce qui entraîne une phototoxicité comme effet secondaire. L'évaluation de la photostabilité intrinsèque des FQ est cruciale. L'hydroxylation en position 6 est une voie courante de photodégradation, conduisant à des impuretés telles que la 6-hydroxyciprofloxacine. Les chercheurs examinent si This compound présente une photostabilité .
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-2,4-difluoro-5-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c1-3-2-10-6(9)4(7)5(3)8/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQCWZYLJKRUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(4-Bromophenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2539571.png)



![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2539575.png)
![2-(ethylthio)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2539580.png)
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2539581.png)
![2-[(3-Chlorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2539585.png)



![2-[5-Fluoro-2,6-dioxo-3-(oxolan-2-yl)-1,2,3,6-tetrahydropyrimidin-1-yl]acetic acid](/img/structure/B2539592.png)
